molecular formula C27H32N2O2 B4177789 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one

3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one

Cat. No. B4177789
M. Wt: 416.6 g/mol
InChI Key: IYKJROMVFZRLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one, also known as BDPN, is a chemical compound that has been widely used in scientific research. This bicyclic compound has a unique structure, which makes it an attractive target for synthesis and study.

Mechanism of Action

3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This leads to a decrease in the activity of the receptor and a downstream effect on neurotransmitter release and neuronal activity. 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one has also been shown to modulate the activity of other receptors, including the NMDA receptor and the GABA receptor, through mechanisms that are not yet fully understood.
Biochemical and Physiological Effects:
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, changes in synaptic plasticity, and alterations in neuronal excitability. 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one has several advantages for lab experiments, including its high selectivity for the α7 nicotinic acetylcholine receptor, its ability to modulate the activity of other neurotransmitter receptors, and its anti-inflammatory and neuroprotective effects. However, there are also limitations to the use of 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one in lab experiments, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for the study of 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one, including further investigation of its mechanism of action and its effects on other neurotransmitter receptors. Additionally, 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one may have potential therapeutic applications for neurodegenerative diseases and other neurological disorders. Further research is needed to fully understand the potential benefits and limitations of 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one for these applications.
In conclusion, 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one is a unique and versatile compound that has been extensively used in scientific research to study the function of neurotransmitter receptors in the brain. Its selective antagonism of the α7 nicotinic acetylcholine receptor and its ability to modulate the activity of other receptors make it an attractive target for further study. While there are limitations to the use of 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one in lab experiments, its potential therapeutic applications and future directions for research make it an important area of study in the field of neuroscience.

Scientific Research Applications

3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one has been extensively used in scientific research as a tool to study the function of neurotransmitter receptors in the brain. Specifically, 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in learning, memory, and cognitive function. 3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one has also been shown to modulate the activity of other neurotransmitter receptors, including the NMDA receptor and the GABA receptor.

properties

IUPAC Name

3-(4-benzhydrylpiperazine-1-carbonyl)bicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c30-26-22-12-7-13-23(26)19-24(18-22)27(31)29-16-14-28(15-17-29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22-25H,7,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKJROMVFZRLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one
Reactant of Route 2
Reactant of Route 2
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one
Reactant of Route 3
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one
Reactant of Route 4
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one
Reactant of Route 5
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one
Reactant of Route 6
Reactant of Route 6
3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}bicyclo[3.3.1]nonan-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.